molecular formula C20H32O4 B121987 8-iso-PGA1

8-iso-PGA1

Cat. No.: B121987
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-DRSVPBQLSA-N
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Description

8-iso-Prostaglandin A1 is a member of the isoprostane family, which are prostanoids of non-cyclooxygenase origin. It is a metabolite of arachidonic acid produced by the peroxidative attack of membrane lipids. This compound is known for its role in various biological processes and is often studied in the context of oxidative stress and related conditions .

Biochemical Analysis

Biochemical Properties

8-iso Prostaglandin A1 has been shown to inhibit the aldo-keto reductase family 1 member B10 (AKR1B10) in COS-7 lysates expressing the human enzyme when used at a concentration of 60 µM . This interaction suggests that 8-iso Prostaglandin A1 may play a role in modulating the activity of this enzyme, which is involved in the metabolism of aldehydes and ketones.

Cellular Effects

In terms of cellular effects, 8-iso Prostaglandin A1 at a concentration of 0.1 µM has been found to inhibit potassium-induced D-aspartate release from isolated bovine retinas . This suggests that 8-iso Prostaglandin A1 may have an impact on neurotransmitter release and thus could influence cellular signaling pathways.

Molecular Mechanism

Its ability to inhibit AKR1B10 suggests that it may interact with this enzyme and potentially alter its activity

Temporal Effects in Laboratory Settings

The temporal effects of 8-iso Prostaglandin A1 in laboratory settings have not been extensively studied. It is known that the compound has a stability of at least 2 years when stored at -20°C .

Metabolic Pathways

The metabolic pathways involving 8-iso Prostaglandin A1 are not well characterized. As an isoprostane, it is likely involved in lipid peroxidation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-iso-Prostaglandin A1 can be synthesized through the peroxidation of arachidonic acid. This process involves the use of free radicals and reactive oxygen species to induce the formation of isoprostanes. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 8-iso-Prostaglandin A1 is not widely documented, but it generally follows similar principles to laboratory synthesis. The process involves large-scale peroxidation reactions, often using advanced techniques to control the reaction environment and optimize yield .

Chemical Reactions Analysis

Types of Reactions

8-iso-Prostaglandin A1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydroxy compounds .

Scientific Research Applications

8-iso-Prostaglandin A1 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 8-iso-Prostaglandin E1
  • 8-iso-Prostaglandin F2α
  • 8-iso-Prostaglandin D2

Uniqueness

8-iso-Prostaglandin A1 is unique due to its specific structure and biological activity. Unlike other isoprostanes, it has distinct effects on cellular signaling and oxidative stress responses, making it a valuable compound for research in these areas .

Properties

IUPAC Name

7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHCLZFGPIKKU-DRSVPBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-iso-PGA1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 8-iso Prostaglandin A1 influence its interaction with proteins compared to other cyclopentenone prostanoids?

A1: Research indicates that 8-iso PGA1 exhibits distinct binding preferences compared to other cyclopentenone prostanoids (cyPs) like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). While 15d-PGJ2 primarily targets cysteine residues (C181 and C184) at the C-terminal end of the H-Ras protein, 8-iso PGA1 predominantly binds to cysteine 118 (C118) located within the GTP-binding motif of H-Ras. [] This site-selective modification is attributed to the structural differences between these cyPs. Notably, C118 is conserved across H-Ras, N-Ras, and K-Ras, explaining why 8-iso PGA1 can bind to and activate all three Ras isoforms, unlike 15d-PGJ2, which preferentially interacts with H-Ras. [] This suggests that modifying the structure of cyPs like 8-iso PGA1 could be a strategy for developing drugs with targeted protein interactions.

Q2: What insights does the crystal structure of Arabidopsis thaliana 12-oxophytodienoate reductase isoform 3 (AtOPR3) complexed with 8-iso PGA1 provide?

A2: The crystal structure of AtOPR3 in complex with 8-iso PGA1, which shares the cyclopentenone ring stereochemistry with the physiologically relevant (9S,13S)-12-oxophytodienoate ((9S,13S)-OPDA), reveals a novel substrate binding mode. [] This unique binding interaction provides valuable insights into the relaxed stereospecificity observed in AtOPR3, potentially broadening our understanding of substrate recognition and enzyme activity in related systems. []

Q3: What are the implications of site-selective protein modification by 8-iso PGA1 on its biological activity?

A3: The ability of 8-iso PGA1 to target specific cysteine residues in proteins like H-Ras has significant implications for its biological activity. By binding to C118 in the GTP-binding motif, 8-iso PGA1 can activate H-Ras, N-Ras, and K-Ras. [] This activation can influence various downstream signaling pathways involved in cell proliferation, differentiation, and survival. Understanding the precise mechanisms of 8-iso PGA1-mediated protein modification and activation is crucial for exploring its therapeutic potential in conditions where Ras protein dysregulation plays a role.

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